molecular formula C23H23FN2O3S B11345654 1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide

Cat. No.: B11345654
M. Wt: 426.5 g/mol
InChI Key: IFRPAINNVJCDLF-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a naphthalene moiety, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions using appropriate reagents and conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group is attached through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced through electrophilic aromatic substitution or other suitable methods.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing large-scale reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • 1-[(4-Fluorophenyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide
  • 1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide

These compounds share structural similarities but differ in the position of the naphthalene moiety or other substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C23H23FN2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-naphthalen-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C23H23FN2O3S/c24-20-10-8-17(9-11-20)16-30(28,29)26-14-12-19(13-15-26)23(27)25-22-7-3-5-18-4-1-2-6-21(18)22/h1-11,19H,12-16H2,(H,25,27)

InChI Key

IFRPAINNVJCDLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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